(5Z)-5-(2-methoxybenzylidene)-3-[3-(morpholin-4-yl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one
Description
This compound belongs to the thiazolidinone class, characterized by a 5-membered heterocyclic core containing sulfur and nitrogen. Its structure features a (5Z)-2-methoxybenzylidene group at position 5 and a 3-(morpholin-4-yl)-3-oxopropyl substituent at position 2. The Z-configuration of the benzylidene moiety is critical for maintaining planar geometry, which influences π-π stacking and biological interactions . The morpholinyl-3-oxopropyl side chain introduces hydrogen-bonding capacity and enhances solubility in polar solvents, while the 2-methoxy group on the benzylidene ring modulates electron density and steric effects.
Properties
Molecular Formula |
C18H20N2O4S2 |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
(5Z)-5-[(2-methoxyphenyl)methylidene]-3-(3-morpholin-4-yl-3-oxopropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H20N2O4S2/c1-23-14-5-3-2-4-13(14)12-15-17(22)20(18(25)26-15)7-6-16(21)19-8-10-24-11-9-19/h2-5,12H,6-11H2,1H3/b15-12- |
InChI Key |
GBNWLXMUPACOCC-QINSGFPZSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCC(=O)N3CCOCC3 |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CCC(=O)N3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(2-methoxybenzylidene)-3-[3-(morpholin-4-yl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available starting materials One common synthetic route includes the condensation of 2-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate This intermediate then undergoes cyclization with α-haloketones to form the thiazolidinone ring
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors and automated synthesis platforms can also improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(2-methoxybenzylidene)-3-[3-(morpholin-4-yl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thioethers or alcohols.
Substitution: Introduction of various alkyl or aryl groups.
Scientific Research Applications
(5Z)-5-(2-methoxybenzylidene)-3-[3-(morpholin-4-yl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5-(2-methoxybenzylidene)-3-[3-(morpholin-4-yl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may bind to and inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
Arylidene Variations
- This enhances interactions with biological targets like enzymes .
- Compound 4b : (5Z)-5-(3,4-Dimethoxybenzylidene)-1-methyl-2-thioxoimidazolidin-4-one
Side Chain Modifications
Physical and Spectral Properties
Melting Points :
- Compounds with morpholinyl groups (e.g., 5c, 5d) exhibit high melting points (>250°C) due to strong intermolecular hydrogen bonds . The target compound’s melting point is expected to align with this trend.
- 2-Methoxybenzylidene derivatives generally have lower melting points than 3,4-dimethoxy analogs (e.g., 4b: 234–236°C vs. 4a: 252–254°C) due to reduced crystallinity .
Spectral Data :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
